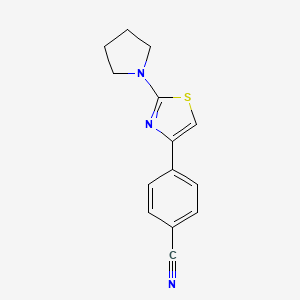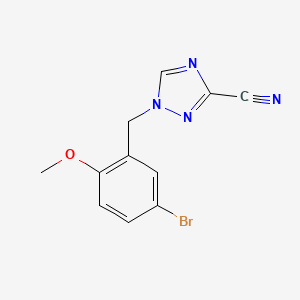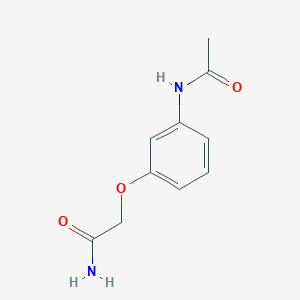
N-ethyl-8-nitroquinolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-8-nitroquinolin-5-amine is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-8-nitroquinolin-5-amine typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by separation and reduction. One common method includes the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitroquinoline.
Separation: The nitro derivatives are separated by distillation or sublimation.
Reduction: The 5-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 5-aminoquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated separation techniques to increase yield and purity while reducing production costs.
化学反应分析
Types of Reactions
N-ethyl-8-nitroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学研究应用
N-ethyl-8-nitroquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
作用机制
The mechanism of action of N-ethyl-8-nitroquinolin-5-amine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. Additionally, it can chelate metal ions, disrupting metal-dependent biological processes .
相似化合物的比较
Similar Compounds
8-Aminoquinoline: A structurally similar compound with known antimalarial activity.
Nitroxoline: Another quinoline derivative with antibacterial properties.
Quinoxaline: A related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
N-ethyl-8-nitroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and applications.
属性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
N-ethyl-8-nitroquinolin-5-amine |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)11-8(9)4-3-7-13-11/h3-7,12H,2H2,1H3 |
InChI 键 |
LVQUMNJRPUTDFE-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)








![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)

![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)


